molecular formula C15H20O B14293206 2,2-Dimethyl-6-phenylhept-4-en-3-one CAS No. 114245-61-3

2,2-Dimethyl-6-phenylhept-4-en-3-one

Cat. No.: B14293206
CAS No.: 114245-61-3
M. Wt: 216.32 g/mol
InChI Key: QONLUZKARIRCDL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-phenylhept-4-en-3-one is an organic compound with the molecular formula C15H20O. It is a member of the α-enone family, characterized by the presence of a carbonyl group (C=O) conjugated with a double bond (C=C). This compound is notable for its branched structure and the presence of both phenyl and dimethyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-6-phenylhept-4-en-3-one can be synthesized through the Wittig-Horner reaction, which involves the reaction of aliphatic aldehydes with 2-oxoalkylphosphonates in the presence of barium hydroxide in 1,4-dioxane. This method is efficient and stereoselective, minimizing side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the Wittig-Horner reaction for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-phenylhept-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2,2-Dimethyl-6-phenylhept-4-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-phenylhept-4-en-3-one involves its interaction with molecular targets through its carbonyl and phenyl groups. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic aromatic substitution. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylhex-3-en-2-one
  • 1,4-Diphenylpent-2-en-1-one
  • 6,6-Dimethyl-5-phenylhept-3-en-2-one
  • 2,2,7,7-Tetramethyl-6-phenyloct-4-en-3-one
  • 5,5-Dimethyl-1,4-diphenylhex-2-en-1-one

Uniqueness

2,2-Dimethyl-6-phenylhept-4-en-3-one is unique due to its specific branched structure and the presence of both dimethyl and phenyl groups. This combination of structural features imparts distinct chemical properties, making it a valuable compound for various research applications .

Properties

CAS No.

114245-61-3

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

2,2-dimethyl-6-phenylhept-4-en-3-one

InChI

InChI=1S/C15H20O/c1-12(13-8-6-5-7-9-13)10-11-14(16)15(2,3)4/h5-12H,1-4H3

InChI Key

QONLUZKARIRCDL-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(=O)C(C)(C)C)C1=CC=CC=C1

Origin of Product

United States

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